molecular formula C7H8ClN B3285097 3-Chloro-4-ethylpyridine CAS No. 79698-48-9

3-Chloro-4-ethylpyridine

Cat. No.: B3285097
CAS No.: 79698-48-9
M. Wt: 141.6 g/mol
InChI Key: PLVLILLMAPIEAB-UHFFFAOYSA-N
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Description

3-Chloro-4-ethylpyridine is a chemical compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the third position and an ethyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-ethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 4-ethylpyridine using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved vary depending on the specific biological context and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison: 3-Chloro-4-ethylpyridine is unique due to the specific positioning of the chlorine and ethyl groups on the pyridine ring. This unique structure can influence its reactivity and the types of reactions it undergoes. For instance, the position of the chlorine atom can affect the compound’s nucleophilicity and electrophilicity, leading to different reaction pathways compared to its isomers . Additionally, the ethyl group’s position can impact the compound’s steric and electronic properties, further distinguishing it from similar compounds .

Properties

IUPAC Name

3-chloro-4-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVLILLMAPIEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312793
Record name 3-Chloro-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79698-48-9
Record name 3-Chloro-4-ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79698-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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